molecular formula C₅₈H₈₀N₁₆O₁₄ B612525 L-Tryptophanamide, N-acetyl-D-tyrosyl-(4R)-4-hydroxy-L-prolyl-L-asparaginyl-L-threonyl-L-phenylalanyl-2-azaglycyl-L-leucyl-N5-(imino(methylamino)methyl)-L-ornithyl- CAS No. 1234319-68-6

L-Tryptophanamide, N-acetyl-D-tyrosyl-(4R)-4-hydroxy-L-prolyl-L-asparaginyl-L-threonyl-L-phenylalanyl-2-azaglycyl-L-leucyl-N5-(imino(methylamino)methyl)-L-ornithyl-

Cat. No. B612525
CAS RN: 1234319-68-6
M. Wt: 1225.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-448 (MVT-602) is a potent and full KISS1R agonist with an IC50 of 460 pM and an EC50 of 632 pM.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • Disposition and Metabolism in Animal Models : This compound, referred to as TAK-448 or RVT-602, exhibits rapid absorption and extensive metabolism when administered parenterally to rats and dogs. Its pharmacokinetic profile suggests potential for clinical evaluation and development (Moriya et al., 2018).

  • Nonlinear Pharmacokinetics in Rats : A study exploring the pharmacokinetics of TAK-448 revealed nonlinear characteristics after subcutaneous administration in rats. This was attributed to enhanced subcutaneous first-pass metabolism with dose escalation, involving subcutaneous proteases (Moriya et al., 2019).

Peptide Synthesis and Chemical Properties

  • Solid-Phase Syntheses of Cyclic Peptides : The compound has been involved in the synthesis of cyclic decapeptides like Loloatins A-C, which are synthesized using Fmoc-based solid-phase peptide synthesis (Scherkenbeck et al., 2002).

  • Synthesis of Cyclic Hexapeptides : Modified Fmoc-based solid-phase synthesis was used to prepare cyclic hexapeptide units based on the parent loloatin C scaffold, demonstrating the compound's utility in constructing complex peptide structures (Chen et al., 2004).

Biochemical Analysis

  • Peptide Antibiotics Synthesis : The compound has been utilized in the synthesis of peptide antibiotics like tyrocidine A and E, contributing to our understanding of the structure-activity relationships of these molecules (Ohno et al., 1966; Mitsuyasu et al., 1970).

  • Protein Amino Acid Analysis : Spectroscopic methods have been developed to determine tryptophan and tyrosine in proteins, employing compounds like N-acetyl-L-tryptophanamide (Edelhoch, 1967).

properties

CAS RN

1234319-68-6

Product Name

L-Tryptophanamide, N-acetyl-D-tyrosyl-(4R)-4-hydroxy-L-prolyl-L-asparaginyl-L-threonyl-L-phenylalanyl-2-azaglycyl-L-leucyl-N5-(imino(methylamino)methyl)-L-ornithyl-

Molecular Formula

C₅₈H₈₀N₁₆O₁₄

Molecular Weight

1225.36

IUPAC Name

(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide

InChI

InChI=1S/C58H80N16O14/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+/m1/s1

SMILES

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O

sequence

One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2

synonyms

MVT-602

Origin of Product

United States

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